{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a sulfonyl chloride derivative with an amine under basic conditions.
Cyclohexylamine Addition: The addition of 2-methylcyclohexylamine to the intermediate product, often facilitated by catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structural properties.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound used in organic synthesis with comparable reactivity.
Properties
Molecular Formula |
C18H29NO3S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H29NO3S/c1-12(2)15-11-18(14(4)10-17(15)22-5)23(20,21)19-16-9-7-6-8-13(16)3/h10-13,16,19H,6-9H2,1-5H3 |
InChI Key |
JZFKNBJCFZXKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.